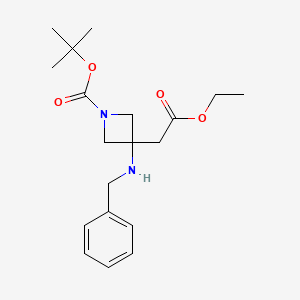
Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, such as a β-amino ester, the azetidine ring can be formed through cyclization reactions.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine.
Addition of the Ethoxy-Oxoethyl Side Chain: The ethoxy-oxoethyl side chain can be added through esterification or acylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl
Biological Activity
Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, a compound with the CAS number 1373923-04-6, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₈N₂O₄ |
| Molecular Weight | 348.45 g/mol |
| CAS Number | 1373923-04-6 |
| Purity | ≥95% |
Research indicates that the biological activity of this compound may be attributed to its structural features, particularly the azetidine ring and the benzylamino group. These components are known to interact with various biological targets, potentially influencing metabolic pathways and cellular functions.
Potential Targets
- Enzyme Inhibition : The presence of the azetidine moiety suggests potential inhibition of enzymes involved in metabolic processes.
- Receptor Modulation : The benzylamino group may facilitate interactions with neurotransmitter receptors, impacting neurotransmission.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing significant inhibitory effects.
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death.
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Activity :
- Mechanistic Insights :
Properties
IUPAC Name |
tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-5-24-16(22)11-19(20-12-15-9-7-6-8-10-15)13-21(14-19)17(23)25-18(2,3)4/h6-10,20H,5,11-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHFVZMWBIEBOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














